Structural Divergence from the LTA4H Inhibitor ARM1: Implications for Target Engagement
The target compound shares the 4-(4-benzylphenyl)thiazole core with the known LTA4H inhibitor ARM1. However, the substitution of ARM1's free amine with a 4-methylsulfonylbenzamide group constitutes a major structural departure. ARM1 inhibits LTA4H with a Ki of 2.3 μM and blocks LTB4 synthesis in human neutrophils with an IC50 of ~0.5 μM [1]. No binding or functional data exist for the target compound at LTA4H. The methylsulfonylbenzamide extension is predicted to sterically and electronically disrupt the binding mode observed for ARM1 in the LTA4H active site (PDB 4L2L) [2]. This evidence is class-level inference only.
| Evidence Dimension | LTA4H Enzyme Inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ARM1 (4-(4-benzylphenyl)thiazol-2-amine): Ki = 2.3 μM; Cell IC50 = ~0.5 μM |
| Quantified Difference | Cannot be calculated |
| Conditions | Purified LTA4H enzyme assay; human neutrophil LTB4 synthesis assay |
Why This Matters
Users seeking an LTA4H inhibitor should not assume the target compound retains ARM1's activity; the structural modification likely abolishes or fundamentally alters target engagement, making independent validation mandatory before procurement.
- [1] Stsiapanava, A. et al. (2014). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. Proc. Natl. Acad. Sci. USA, 111(11), 4227-4232. View Source
- [2] PDB 4L2L: Human Leukotriene A4 Hydrolase complexed with 4-(4-benzylphenyl)thiazol-2-amine. Resolution 1.648 Å. View Source
